![molecular formula C10H12Cl3NO2 B1420945 Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride CAS No. 1251922-87-8](/img/structure/B1420945.png)
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride
Overview
Description
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as Diclazepam, and it belongs to the benzodiazepine family of drugs. Benzodiazepines are known for their sedative and anxiolytic effects, which make them useful in treating anxiety, insomnia, and other related disorders. In
Scientific Research Applications
Synthesis for Drug Metabolism and Disposition Studies
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride has been utilized in the synthesis of tritium-labelled compounds for drug metabolism and disposition studies. A specific example is the synthesis of 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, in a tritium-labelled form (Hill & Wisowaty, 1990).
Optimized Synthesis Processes
Research has been conducted to optimize the synthesis process of compounds similar to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride. For example, an optimized synthesis method was developed for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, highlighting the significance of reaction conditions and temperature in the yield and quality of the product (Wang Guo-hua, 2008).
Chromatographic Properties in Polysaccharide Studies
Partially O-methylated derivatives of 2-deoxy-2-methylamino-D-glucose hydrochloride, related to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride, have been synthesized to understand their chromatographic behavior. These studies are crucial for identifying fragments in polysaccharides containing specific residues (Gorin & Finlayson, 1971).
Role in the Synthesis of Pharmaceutical Intermediates
Compounds similar to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride have been used in the synthesis of critical pharmaceutical intermediates. An example is the synthesis of Clopidogrel bisulfate, where (S)-methyl 2-amino-2-(2-chlorophenyl)acetate played a pivotal role (Hu Jia-peng, 2012).
Antipathogenic Activity
Research on thiourea derivatives, which include structures similar to Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride, has shown significant antipathogenic activity. These studies are vital for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5,9,13H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQZEOMRZJNFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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